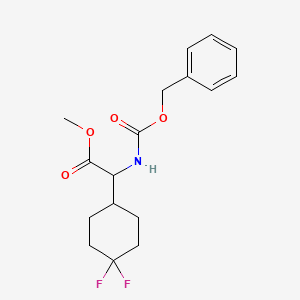
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate is a complex organic compound that features a benzyloxycarbonyl-protected amino group and a difluorocyclohexyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate typically involves multiple steps:
Formation of the Benzyloxycarbonyl-Protected Amino Group: This step involves the protection of an amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Difluorocyclohexyl Moiety: This can be achieved through a nucleophilic substitution reaction where a difluorocyclohexyl halide reacts with a suitable nucleophile.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can target the difluorocyclohexyl moiety, potentially converting it to a cyclohexyl group.
Substitution: The benzyloxycarbonyl group can be substituted under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of free amine derivatives.
Applications De Recherche Scientifique
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, while the difluorocyclohexyl moiety can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(((benzyloxy)carbonyl)amino)-2-cyclohexylacetate: Lacks the difluorination, leading to different chemical and biological properties.
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-fluorocyclohexyl)acetate: Contains only one fluorine atom, which may affect its reactivity and interactions.
Uniqueness
Methyl 2-(((benzyloxy)carbonyl)amino)-2-(4,4-difluorocyclohexyl)acetate is unique due to the presence of two fluorine atoms on the cyclohexyl ring. This difluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H21F2NO4 |
|---|---|
Poids moléculaire |
341.35 g/mol |
Nom IUPAC |
methyl 2-(4,4-difluorocyclohexyl)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C17H21F2NO4/c1-23-15(21)14(13-7-9-17(18,19)10-8-13)20-16(22)24-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3,(H,20,22) |
Clé InChI |
ZBHHGSITIHZZFW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1CCC(CC1)(F)F)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-phenylphenyl)-N,N-bis[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13101207.png)


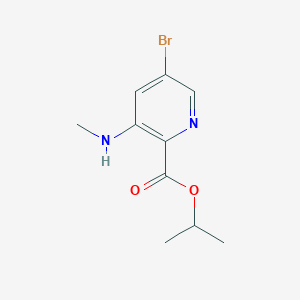
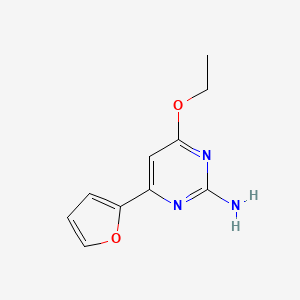

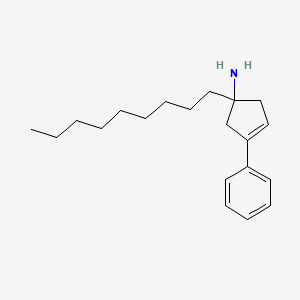
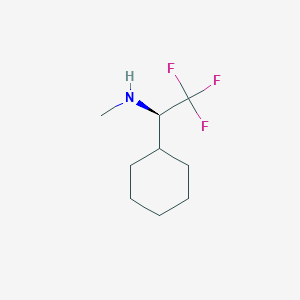
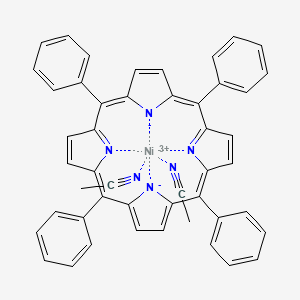

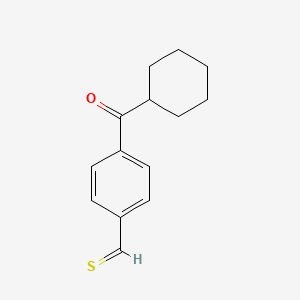
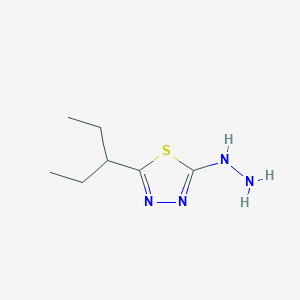
![6-Methoxy-8-methyl-2-methylsulfonylpyrido[6,5-d]pyrimidin-7-one](/img/structure/B13101303.png)
![Palladium,dichlorobis[1-(phenylmethyl)-1H-imidazole]-](/img/structure/B13101310.png)
